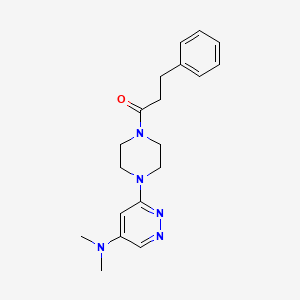

1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one

Description

This compound is a piperazine-containing derivative featuring a dimethylamino-substituted pyridazine ring and a 3-phenylpropan-1-one moiety. The dimethylamino group on the pyridazine ring may enhance solubility and modulate electronic properties, while the phenylpropanone moiety could influence pharmacokinetic parameters like lipophilicity and metabolic stability.

Properties

IUPAC Name |

1-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-3-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O/c1-22(2)17-14-18(21-20-15-17)23-10-12-24(13-11-23)19(25)9-8-16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBNMZAYIVQOLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one, commonly referred to as a pyridazinone derivative, has garnered attention in medicinal chemistry due to its diverse pharmacological activities. This compound is characterized by its structural complexity, which includes a dimethylamino group and a piperazine moiety, contributing to its potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 339.443 g/mol. Its structure includes a pyridazine ring, which is known for its biological significance and versatility in drug design.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 339.443 g/mol |

| CAS Number | 1797656-01-9 |

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Pyridazinone derivatives are known to act as enzyme inhibitors or receptor antagonists, influencing numerous biological processes. The specific targets for this compound may include:

- Monoamine Oxidase (MAO) : Inhibitors of MAO have implications in treating neurodegenerative disorders.

- Chlamydia spp. : Recent studies indicate potential antichlamydial activity, suggesting that it could serve as a lead compound for developing selective therapeutics against this pathogen .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of pyridazinone derivatives, including this compound. Notably, it has been evaluated against various bacterial strains with promising results:

- Gram-positive and Gram-negative bacteria : The compound exhibited moderate antibacterial activity.

Antichlamydial Activity

A study focusing on the synthesis of related compounds demonstrated that certain derivatives showed selective activity against Chlamydia, indicating the potential for this compound in treating chlamydial infections .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several pyridazinone derivatives and evaluated their biological activities, particularly their inhibitory effects on MAO-A and MAO-B. The findings indicated that modifications to the piperazine ring significantly affected the inhibitory potency .

- Toxicity Studies : Toxicity assessments revealed that while some derivatives exhibited cytotoxic effects at higher concentrations, others like T6 were less toxic to healthy fibroblast cells (L929), suggesting better safety profiles for certain analogs .

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact at the molecular level, enhancing our understanding of their pharmacodynamics and aiding in further drug design efforts .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyridazinone derivatives:

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-one | COX-2 Inhibitor | Not specified |

| N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives | Anti-tubercular | Not specified |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Core Scaffold Variations: The target compound’s pyridazine ring contrasts with RTB70’s chloro-CF3-pyridine and m6’s pyrimidine-triazole system. RTB70’s thiophen-2-ylthio group introduces sulfur-based hydrophobicity, which may enhance membrane permeability compared to the target compound’s phenylpropanone .

Biological Implications: The dimethylamino group in the target compound could improve water solubility relative to RTB70’s trifluoromethyl group, which is highly lipophilic but metabolically stable . m6’s triazole-pyrimidine motif is common in kinase inhibitors (e.g., EGFR or JAK inhibitors), suggesting divergent therapeutic applications compared to the target compound’s probable CNS focus .

Synthetic Routes: RTB70 was synthesized via HOBt/TBTU-mediated coupling, a method applicable to the target compound given shared piperazine-propanoate linkages . m6 utilized acid-catalyzed condensation in nBuOH, a simpler route compared to the multi-step protocols often required for pyridazine derivatives .

Research Findings and Limitations

- Structural-Activity Relationships (SAR): Substitution at the pyridazine/pyridine 5-position (e.g., dimethylamino vs. CF3 in RTB70) significantly impacts electronic and steric profiles. Dimethylamino may favor hydrogen bonding, while CF3 enhances steric bulk and electronegativity .

- Gaps in Data: No direct bioactivity data exists for the target compound in the provided evidence. Predictions are inferred from structural analogs, necessitating experimental validation.

- Contradictions : While RTB70 ’s thioether group improves lipophilicity, it may also increase metabolic instability compared to the target compound’s ketone group .

Q & A

Q. What are the key synthetic methodologies for 1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one, and how are intermediates purified?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the pyridazine core followed by piperazine coupling. For example:

- Step 1: Substitution reactions on pyridazine derivatives to introduce dimethylamino groups (e.g., SNAr reactions under basic conditions) .

- Step 2: Piperazine coupling via nucleophilic substitution or amide bond formation using coupling agents like TBTU/HOBt in anhydrous DMF .

- Purification: Normal-phase chromatography (e.g., 10% methanol in dichloromethane) followed by reverse-phase chromatography (e.g., acetonitrile/0.1% NH₄OH) to isolate intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituents on pyridazine, piperazine, and phenyl groups. Key signals include aromatic protons (δ 7.2–8.5 ppm) and piperazine methylenes (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at ~370–380 g/mol) .

- HPLC: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in silico models for this compound?

Methodological Answer:

- In Silico-Experimental Alignment: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like dopamine receptors or kinases. Validate with radioligand binding assays .

- Assay Optimization: Adjust buffer pH (e.g., ammonium acetate buffer, pH 6.5) to mimic physiological conditions and reduce false positives .

- Data Reconciliation: Cross-validate using SPR (surface plasmon resonance) for kinetic binding studies if IC₅₀ values conflict with docking scores .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

Methodological Answer:

- Metabolic Soft Spot Analysis: Use liver microsomes to identify vulnerable sites (e.g., dimethylamino group oxidation). Replace with electron-withdrawing groups (e.g., CF₃) to reduce CYP450 metabolism .

- Prodrug Design: Introduce hydrolyzable esters at the propanone moiety to enhance solubility and delay degradation .

- SAR Studies: Compare analogs with modified pyridazine substituents (e.g., chloro vs. methoxy) to balance lipophilicity and metabolic half-life .

Q. How can conflicting spectral data (e.g., NMR shifts) from different synthetic batches be systematically addressed?

Methodological Answer:

- Batch Comparison: Analyze variations in solvent polarity (CDCl₃ vs. DMSO-d₆) and temperature during NMR acquisition, which alter chemical shifts .

- Impurity Profiling: Use LC-MS to detect byproducts (e.g., unreacted piperazine or oxidized intermediates) .

- Crystallography: Resolve ambiguities via X-ray diffraction (e.g., CCP4 suite) to confirm bond geometries .

Mechanistic and Translational Questions

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

Methodological Answer:

- ADMET Screening:

- PD Models: Use GPCR-transfected HEK293 cells for dose-response profiling (e.g., cAMP inhibition for dopamine receptors) .

Q. How does the compound’s piperazine-pyridazine scaffold influence its selectivity across kinase targets?

Methodological Answer:

Q. Data Interpretation and Reporting

Q. How should researchers document synthetic protocols to ensure reproducibility?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.